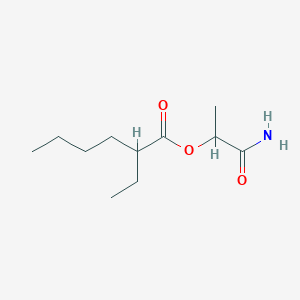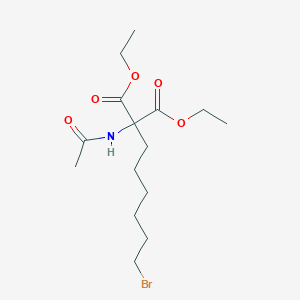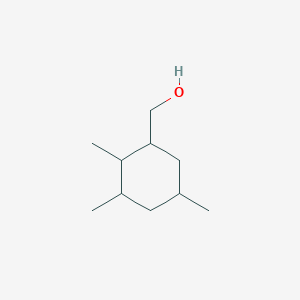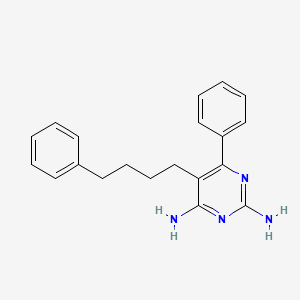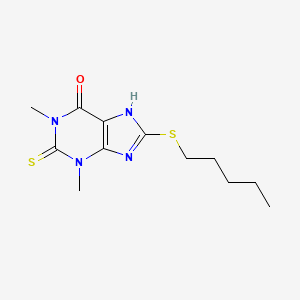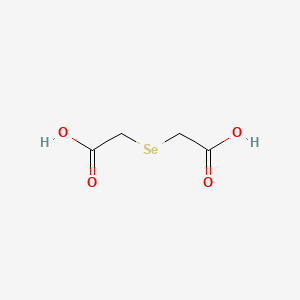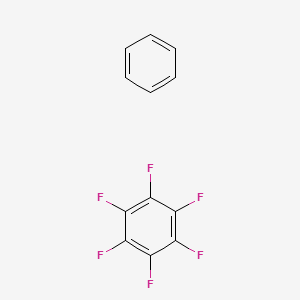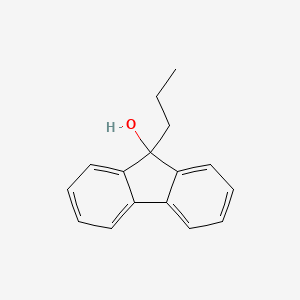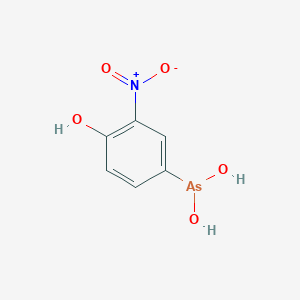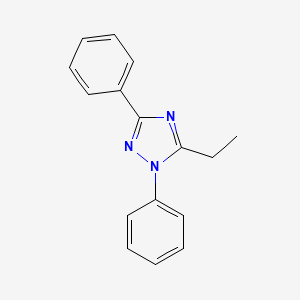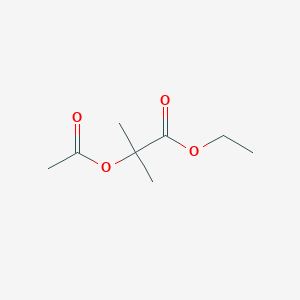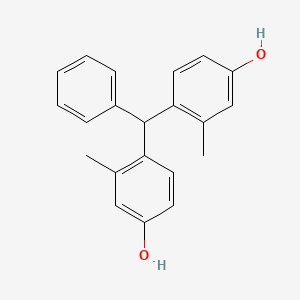
4,4'-(Phenylmethylene)bis(3-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Phenylmethylene)bis(3-methylphenol) is an organic compound that belongs to the class of bisphenols It is characterized by the presence of two phenol groups connected by a phenylmethylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(3-methylphenol) typically involves the condensation of 3-methylphenol with benzaldehyde. One common method involves the use of a catalyst such as sodium acetate. The reaction is carried out at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 4,4’-(Phenylmethylene)bis(3-methylphenol) can be scaled up using similar reaction conditions. The use of heterogeneous and reusable catalysts, such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, has been reported to enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
4,4’-(Phenylmethylene)bis(3-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential cytotoxic effects on cancer cell lines.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of polymers and resins due to its bisphenol structure.
作用机制
The mechanism of action of 4,4’-(Phenylmethylene)bis(3-methylphenol) involves its interaction with various molecular targets. In biological systems, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The phenol groups can also scavenge free radicals, contributing to its antioxidant activity.
相似化合物的比较
Similar Compounds
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol): Similar structure with pyrazole rings instead of phenol groups.
4,4’-(Phenylmethylene)bis(2,6-dimethylphenol): Similar structure with dimethylphenol groups instead of methylphenol groups.
Uniqueness
4,4’-(Phenylmethylene)bis(3-methylphenol) is unique due to its specific phenylmethylene bridge connecting two methylphenol groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
2510-19-2 |
|---|---|
分子式 |
C21H20O2 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
4-[(4-hydroxy-2-methylphenyl)-phenylmethyl]-3-methylphenol |
InChI |
InChI=1S/C21H20O2/c1-14-12-17(22)8-10-19(14)21(16-6-4-3-5-7-16)20-11-9-18(23)13-15(20)2/h3-13,21-23H,1-2H3 |
InChI 键 |
JAHIXHIEPHMNET-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)O)C(C2=CC=CC=C2)C3=C(C=C(C=C3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


